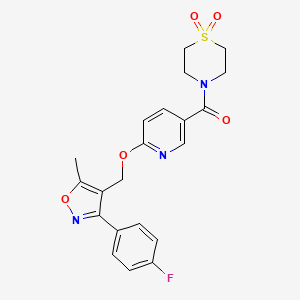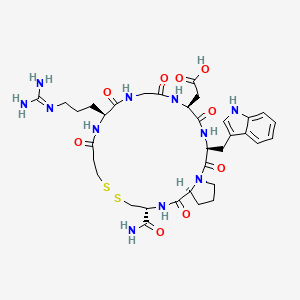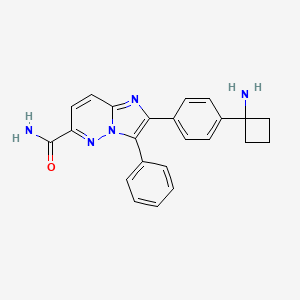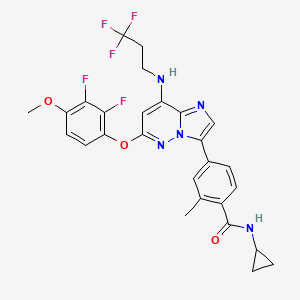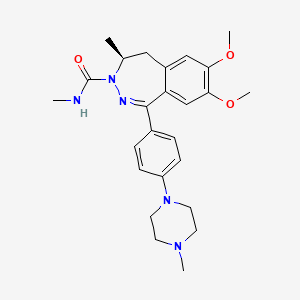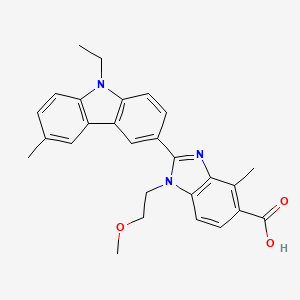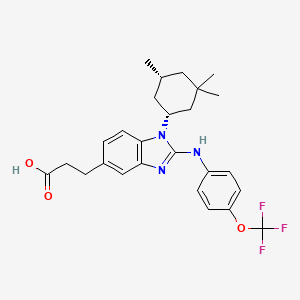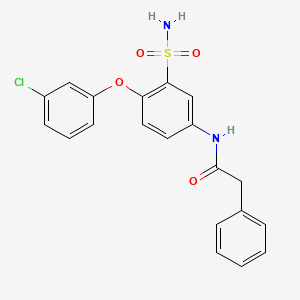
BDP FL azide
Vue d'ensemble
Description
BDP FL azide is a compound belonging to the borodipyrromethene class of fluorescent dyes. It contains an azide group, which makes it suitable for Click Chemistry. This green-emitting fluorophore is known for its high quantum yield in aqueous environments and its robust resistance to photobleaching . It is compatible with FAM fluorescence measurement instruments, making it a valuable tool in various scientific applications .
Mécanisme D'action
Target of Action
BDP FL azide is a derivative of the BDP dye . This is due to the azide group in the this compound, which is capable of undergoing a reaction known as Click Chemistry with alkyne groups .
Mode of Action
The mode of action of this compound involves a chemical reaction known as Click Chemistry . In this reaction, the azide group in the this compound reacts with an alkyne group in another molecule to form a stable triazole ring . This reaction is highly selective, efficient, and occurs under mild conditions, making it suitable for labeling molecules in biological systems .
Biochemical Pathways
Instead, it is used to label and visualize molecules in biological systems . By reacting with alkyne-tagged molecules through Click Chemistry, this compound can help researchers track the location and movement of these molecules within cells or tissues .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The result of this compound’s action is the covalent attachment of a bright and photostable fluorescent tag to alkyne-tagged molecules . This allows for the visualization of these molecules under a fluorescence microscope. The green fluorophore of this compound is representative of the borodipyrromethane class of fluorescent dyes and has a high quantum yield in aqueous environments, high stability to photobleaching, and is compatible with FAM fluorescence measurement instruments .
Action Environment
The action of this compound is influenced by the environment in which it is used. Its fluorescence properties, including its quantum yield and resistance to photobleaching, are optimal in aqueous environments . Additionally, the Click Chemistry reaction between this compound and alkyne-tagged molecules can occur under mild conditions, making it suitable for use in biological systems .
Analyse Biochimique
Biochemical Properties
The BDP FL azide is known for its role in biochemical reactions, particularly in Click Chemistry . It interacts with various biomolecules, including enzymes and proteins, through its azide group . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.
Cellular Effects
The effects of This compound on cells and cellular processes are primarily related to its fluorescent properties . It can influence cell function by enabling the visualization of cellular structures and processes when used in conjunction with appropriate imaging technologies
Molecular Mechanism
The molecular mechanism of action of This compound is largely based on its ability to participate in Click Chemistry . It can bind to biomolecules through its azide group, potentially leading to changes in gene expression or enzyme activity . The exact details of these interactions at the molecular level are complex and depend on the specific experimental conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time . It has high stability to photobleaching, suggesting that it maintains its fluorescent properties over extended periods
Dosage Effects in Animal Models
The effects of This compound in animal models can vary with different dosages
Metabolic Pathways
The metabolic pathways involving This compound are not well-defined
Subcellular Localization
The subcellular localization of This compound is not well-defined Its localization could potentially be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BDP FL azide typically involves the introduction of an azide group to a borodipyrromethene dye. The process begins with the preparation of the borodipyrromethene core, followed by the functionalization with an azide group. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
BDP FL azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound makes it highly reactive in Click Chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the cycloaddition process.
Organic Solvents: DMSO and DMF are commonly used solvents for these reactions.
Major Products Formed
The major products formed from these reactions are typically fluorescent conjugates, which are used in various applications such as imaging and labeling .
Applications De Recherche Scientifique
BDP FL azide has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of fluorescent probes and sensors.
Comparaison Avec Des Composés Similaires
BDP FL azide is unique due to its high quantum yield and stability against photobleaching. Similar compounds include:
BDP FL alkyne: Another borodipyrromethene dye with an alkyne group, used in Click Chemistry.
BDP FL NHS ester: An amino-reactive derivative used for labeling proteins.
BDP FL DBCO: A dye cyclooctyne for copper-free Click Chemistry reactions with azides.
These compounds share similar fluorescent properties but differ in their functional groups and specific applications.
Propriétés
IUPAC Name |
N-(3-azidopropyl)-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BF2N6O/c1-12-10-13(2)25-16(12)11-15-5-4-14(26(15)18(25,19)20)6-7-17(27)22-8-3-9-23-24-21/h4-5,10-11H,3,6-9H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOHTCNDGJLUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



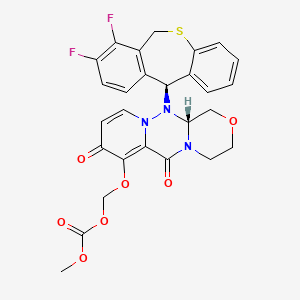
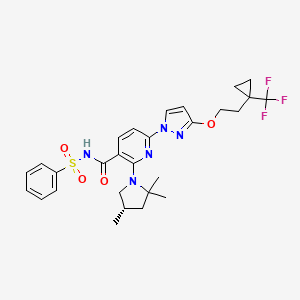
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)
